Chelirubine Chloride
Overview
Description
Chelirubine Chloride is a quaternary benzophenanthridine alkaloid derived from plants in the Papaveraceae family. It is known for its significant biological activities, including antimicrobial, antifungal, and anticancer properties . The compound is characterized by its complex molecular structure, which includes a benzophenanthridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chelirubine Chloride can be synthesized through the extraction and purification of plant materials, particularly from species such as Chelidonium majus. The process involves several steps, including:
Extraction: Plant material is subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Isolation: Chelirubine is isolated and then converted to its chloride form through reaction with hydrochloric acid
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and chemical conversion. The process is optimized for yield and purity, often employing advanced chromatographic and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Chelirubine Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro form.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides are used in substitution reactions
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Chelirubine Chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its effects on cell signaling pathways and its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent and its antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and as a natural pesticide .
Mechanism of Action
Chelirubine Chloride exerts its effects primarily through the inhibition of protein kinase C (PKC), leading to the induction of apoptosis in cancer cells. It also interacts with DNA, causing cell cycle arrest and affecting the cytoskeleton. The compound targets various molecular pathways, including the downregulation of apoptosis inhibitors such as cIAP1 and cIAP2 .
Comparison with Similar Compounds
Chelirubine Chloride is part of a group of quaternary benzophenanthridine alkaloids, which include:
- Sanguinarine
- Chelerythrine
- Sanguirubine
- Chelilutine
- Sanguilutine
- Macarpine
Compared to these compounds, this compound is unique in its specific molecular interactions and its ability to overcome drug resistance in cancer cells. Its distinct chemical structure allows for unique binding properties and biological activities .
Biological Activity
Chelirubine chloride, a quaternary benzophenanthridine alkaloid, has garnered attention for its diverse biological activities, particularly in the context of cancer research and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is derived from Macleaya microcarpa, a plant known for its rich alkaloid content. The compound exhibits unique structural characteristics that contribute to its biological activity. The melting point of this compound is reported to be between 297–300 °C, and it forms dark purple needle-like crystals .
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including Jurkat leukemia cells. In a study examining the effects of several quaternary benzophenanthridine alkaloids (QBAs), including this compound, it was found that this compound significantly reduced metabolic activity in both wild-type and FADD-deficient Jurkat cells after prolonged exposure .
- Table 1: Metabolic Activity Reduction in Jurkat Cells
Compound | Concentration (μg/mL) | Time (h) | Metabolic Activity Reduction (%) |
---|---|---|---|
This compound | 1 | 96 | Significant |
Sanguinarine | 1 | 72 | Complete |
Chelerythrine | 2 | 48 | Moderate |
The study indicated that CASP3/7/6-deficient cells exhibited partial resistance to this compound, suggesting that the compound may act through caspase-dependent pathways to induce cell death .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. It has been shown to exhibit activity against various pathogens, contributing to its potential use in treating infections. The extract from Macleaya microcarpa, which contains this compound, has been traditionally used for its insecticidal and anthelmintic properties .
Case Study 1: Inhibition of Tumor Growth
A study conducted on melanoma cells revealed that this compound decreased levels of cellular inhibitors of apoptosis proteins (cIAPs), which are often overexpressed in tumors. This reduction was associated with increased apoptosis in treated cells . The results suggest that this compound may enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms.
Case Study 2: Seasonal Variation in Alkaloid Content
Research on the seasonal variation of alkaloid contents in Macleaya microcarpa indicated that the concentration of this compound increased significantly in older plants compared to younger ones. This finding underscores the importance of plant maturity in optimizing the extraction of bioactive compounds for therapeutic use .
Comparative Analysis with Other QBAs
To further understand the biological activity of this compound, it is beneficial to compare it with other quaternary benzophenanthridine alkaloids.
- Table 2: Comparative Biological Activities of QBAs
Alkaloid | Anti-Cancer Activity | Antimicrobial Activity | Other Notable Effects |
---|---|---|---|
This compound | High | Moderate | Induces apoptosis |
Sanguinarine | Very High | High | Inhibits cell proliferation |
Chelerythrine | Moderate | Moderate | Anti-inflammatory properties |
Properties
IUPAC Name |
15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16NO5.ClH/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METXFOLRORBRGD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326744 | |
Record name | Chelirubine Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30044-85-0 | |
Record name | Chelirubine Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What happens to chelirubine chloride when treated with Na₂CO₃?
A1: Treating this compound (chemical name: 12,13-dimethoxy-8-methyl[1]benzopyrano[3',4':6,7]indolizino[1,2-b]quinolin-5-ium chloride) with Na₂CO₃ leads to the formation of bis(5,6-dihydrochelirubin-6-yl) ether. [] This suggests that in basic conditions, this compound undergoes a transformation involving two molecules and the loss of chloride.
Q2: Was the free base form of chelirubine observed in the study?
A2: Interestingly, the free base of chelirubine itself was not directly observed. While 6-hydroxy-5,6-dihydrochelirubine was detected in CDCl₃ solution using NMR spectroscopy, it existed only transiently. [] This implies that the free base form might be relatively unstable and readily reacts further.
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